3-Bromo-1-methyl-quinoline
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Overview
Description
3-Bromo-1-methyl-quinoline is a heterocyclic aromatic organic compound that belongs to the quinoline family. This compound is characterized by a quinoline core structure, which consists of a benzene ring fused to a pyridine ring, with a bromine atom at the third position and a methyl group at the first position. The molecular formula of this compound is C10H8BrN, and it has a molecular weight of 222.08 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-methyl-quinoline can be achieved through various methods. One common approach involves the bromination of 1-methyl-quinoline using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction typically takes place in an organic solvent like chloroform or carbon tetrachloride at elevated temperatures .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent product yield. The use of automated systems and advanced catalysts can further optimize the reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-1-methyl-quinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the third position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group at the first position can be oxidized to form a carboxylic acid or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The quinoline ring can be reduced to form tetrahydroquinoline derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Lithium tributylmagnesate in toluene at -10°C.
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Substitution: Functionalized quinolines with various substituents at the third position.
Oxidation: Quinoline-1-carboxylic acid or quinoline-1-aldehyde.
Reduction: Tetrahydroquinoline derivatives.
Scientific Research Applications
3-Bromo-1-methyl-quinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-1-methyl-quinoline and its derivatives often involves the interaction with specific molecular targets such as enzymes, receptors, or DNA. For example, some derivatives may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity . The exact pathways and molecular targets can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
3-Bromoquinoline: Lacks the methyl group at the first position, which can affect its reactivity and biological activity.
1-Methylquinoline: Lacks the bromine atom at the third position, resulting in different chemical properties and applications.
Uniqueness: 3-Bromo-1-methyl-quinoline is unique due to the presence of both a bromine atom and a methyl group, which confer distinct chemical reactivity and biological activity. The combination of these substituents allows for specific interactions with molecular targets and enables the synthesis of a wide range of derivatives with diverse applications .
Properties
IUPAC Name |
3-bromo-1-methyl-2H-quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN/c1-12-7-9(11)6-8-4-2-3-5-10(8)12/h2-6H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYGKEZKZXVTCMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=CC2=CC=CC=C21)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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